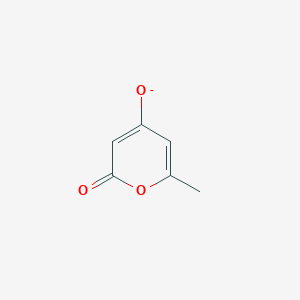
Triacetate lactone oxoanion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetate lactone oxoanion is conjugate base of triacetate lactone arising from deprotonation of the 4-hydroxy group; major species at pH 7.3. It is a conjugate base of a triacetate lactone.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
-
Synthesis of γ-Lactones :
- Triacetate lactone oxoanion serves as a precursor for the synthesis of γ-lactones, which are important in various chemical processes. The photocatalyzed oxidation of functionalized cyclobutanones to γ-lactones has been successfully demonstrated, showcasing the utility of this oxoanion in synthetic organic chemistry .
- Platform Chemical :
Pharmaceutical Applications
- Drug Development :
- Cosmetic Formulations :
Case Study 1: Synthesis of γ-Lactones
A study demonstrated the successful synthesis of γ-lactones from this compound through a photocatalyzed reaction. The process yielded high selectivity and efficiency, indicating its potential for industrial applications in producing fine chemicals .
Case Study 2: Cosmetic Formulation
Research conducted on cosmetic formulations incorporating this compound revealed significant improvements in skin hydration and product stability. The formulation was tested using a Box-Behnken design to optimize ingredient interactions, resulting in a product that met safety and efficacy standards .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Precursor for γ-lactones | High yield and selectivity |
| Pharmaceuticals | Enhancer for drug bioavailability | Improved skin penetration |
| Cosmetics | Moisturizing agent | Enhanced hydration and stability |
| Case Study | Description | Results |
|---|---|---|
| Synthesis of γ-Lactones | Photocatalyzed reaction | High yield; efficient process |
| Cosmetic Formulation | Box-Behnken design optimization | Improved moisturizing properties |
Eigenschaften
Molekularformel |
C6H5O3- |
|---|---|
Molekulargewicht |
125.1 g/mol |
IUPAC-Name |
2-methyl-6-oxopyran-4-olate |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3/p-1 |
InChI-Schlüssel |
NSYSSMYQPLSPOD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=O)O1)[O-] |
Kanonische SMILES |
CC1=CC(=CC(=O)O1)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















